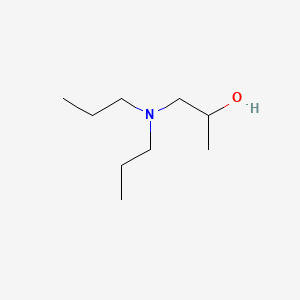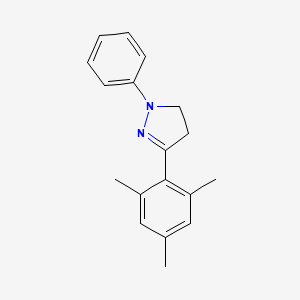
4,5-二氢-1-苯基-3-(2,4,6-三甲基苯基)-1H-吡唑
描述
The compound "4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and applications in various chemical reactions due to their unique structural features.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was characterized by X-ray single crystal diffraction technique, IR-NMR spectroscopy, and quantum chemical computational methods . Although the specific synthesis of "4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction (XRD), which provides precise information about the crystal structure and geometry. For example, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole crystallizes in the monoclinic space group and its molecular geometry has been calculated using density functional theory (DFT) . Similarly, the molecular structure of other pyrazole derivatives has been characterized using XRD and DFT calculations .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives showcases the reactivity of such compounds under electrochemical conditions . The presence of substituents on the pyrazole ring can significantly influence the reactivity and the type of chemical transformations that these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, optical properties, and nonlinear optical (NLO) properties, are of significant interest. For example, the solvatochromic and single crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed how the compound's photophysical properties change in different solvents . The NLO properties of these compounds are often investigated through calculations of the first hyperpolarizability, which is indicative of their potential applications in the field of nonlinear optics .
Case Studies
While the provided papers do not mention specific case studies involving "4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole," they do provide insights into the applications of similar pyrazole derivatives. For instance, molecular docking studies suggest that certain pyrazole compounds might exhibit inhibitory activity against enzymes or receptors, indicating potential medicinal applications .
科学研究应用
合成与晶体结构
吡唑化合物,包括 4,5-二氢-1H-吡唑的变体,已通过在脂肪酸存在下查耳酮与水合肼缩合合成。这些合成化合物通过 X 射线单晶结构测定进行表征,为其结构特性提供了宝贵的见解 (Loh 等,2013)。
抗菌活性与酶抑制
新型 4,5-二氢吡唑衍生物已显示出有希望的抗菌活性,并对乙酰胆碱酯酶 (AChE) 酶和人体碳酸酐酶 (hCA) I 和 II 同工型具有抑制作用。这些发现表明这些化合物具有潜在的药用价值 (Budak 等,2017)。
荧光评估与理论研究
已经研究了吡唑啉衍生物的荧光特性,结果表明某些化合物在可见光谱的蓝色区域表现出荧光发射。密度泛函理论计算进一步深入了解了这些化合物的几何、电子和光谱性质,表明在材料科学中具有潜在应用 (Ibrahim 等,2016)。
抗氧化剂和抗糖尿病活性
已经合成了一些 4,5-二氢吡唑衍生物并评估了它们的体外抗氧化活性和体内抗糖尿病活性。这项研究突出了这些化合物在糖尿病氧化损伤治疗开发中的潜力 (Kaushik 等,2016)。
属性
IUPAC Name |
2-phenyl-5-(2,4,6-trimethylphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-13-11-14(2)18(15(3)12-13)17-9-10-20(19-17)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEAUUFMQKUXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN(CC2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208817 | |
| Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60078-97-9 | |
| Record name | 1-Phenyl-3-mesityl-2-pyrazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60078-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060078979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the impact of oxygen on liquid scintillators containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline?
A1: Research indicates that oxygen acts as a quenching agent in liquid scintillators, causing a reduction in light yield. [, ] Studies have shown that scintillator cocktails containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline, particularly those with lower concentrations of the luminophore, experience a noticeable decrease in light yield over time due to oxygen exposure. [] This highlights the importance of minimizing oxygen presence during scintillator preparation and encapsulation to maintain optimal performance.
Q2: How does the performance of 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline-based scintillators compare to traditional ones like NE213?
A2: While 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline shows promise as a luminophore, research comparing its performance to the established NE213 scintillator revealed interesting findings. [] Even after three decades, NE213 maintained its ability to effectively discriminate between gamma rays and neutrons. [] This suggests that while newer cocktails may offer advantages, established formulations like NE213 continue to demonstrate remarkable long-term stability and performance in gamma-neutron separation applications.
Q3: What is the role of the solvent in liquid scintillators containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline?
A3: The choice of solvent can significantly influence the pulse shape discrimination (PSD) ability and light yield of liquid scintillators containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline. [] Research exploring various solvents, including classical options like toluene and xylene, naphthalene derivatives, and linear alkylbenzenes, highlighted the impact of solvent selection on the overall performance of these scintillators. [] This underscores the importance of careful solvent selection to optimize PSD quality and light yield for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



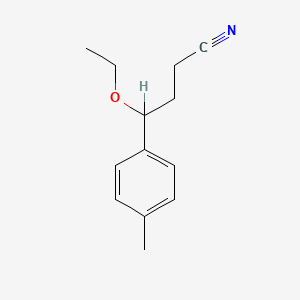



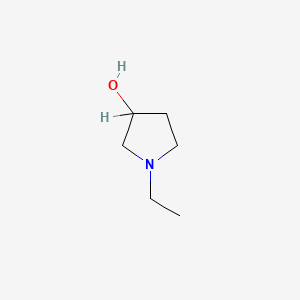

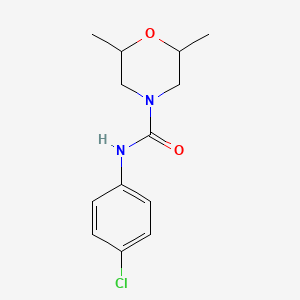

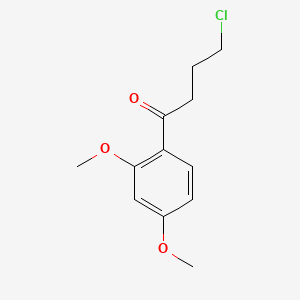



![{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid](/img/structure/B1345501.png)
